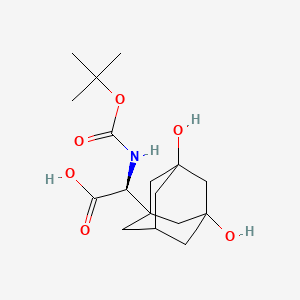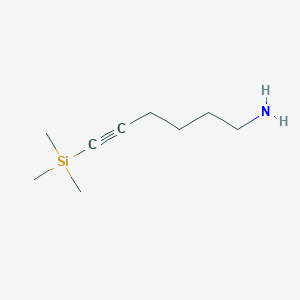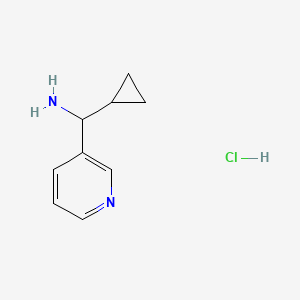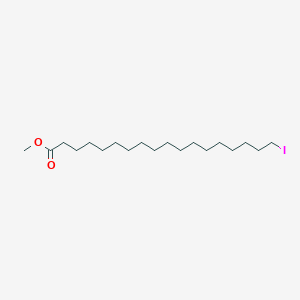
Methyl 18-iodooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 18-iodooctadecanoate is an organic compound that belongs to the class of iodinated fatty acid esters It is a derivative of octadecanoic acid (stearic acid) where an iodine atom is attached to the 18th carbon, and the carboxylic acid group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 18-iodooctadecanoate can be synthesized through the iodination of methyl stearate. The typical synthetic route involves the following steps:
Iodination: Methyl stearate is reacted with iodine in the presence of a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of methyl stearate are iodinated using industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 18-iodooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in anhydrous solvents (e.g., ether) under reflux conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents at elevated temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., methyl 18-aminooctadecanoate).
Reduction: Methyl stearate.
Oxidation: Methyl 18-oxooctadecanoate.
Aplicaciones Científicas De Investigación
Methyl 18-iodooctadecanoate has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various iodinated compounds and as a reagent in organic transformations.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Material Science: Utilized in the preparation of functionalized materials and surface modifications.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of methyl 18-iodooctadecanoate depends on its chemical reactivity and interactions with other molecules. The iodine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. In biological systems, the ester group can be hydrolyzed to release the corresponding fatty acid, which can then interact with cellular components and pathways.
Comparación Con Compuestos Similares
Methyl 18-iodooctadecanoate can be compared with other iodinated fatty acid esters such as:
Methyl 16-iodohexadecanoate: Similar structure but with iodine at the 16th carbon.
Methyl 12-iodododecanoate: Iodine at the 12th carbon, shorter carbon chain.
Methyl 10-iododecanoate: Iodine at the 10th carbon, even shorter carbon chain.
Uniqueness
This compound is unique due to the position of the iodine atom at the 18th carbon, which can influence its reactivity and interactions compared to other iodinated fatty acid esters. This positional difference can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions.
Propiedades
Fórmula molecular |
C19H37IO2 |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
methyl 18-iodooctadecanoate |
InChI |
InChI=1S/C19H37IO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
Clave InChI |
LWYDCLXTPYNVFE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


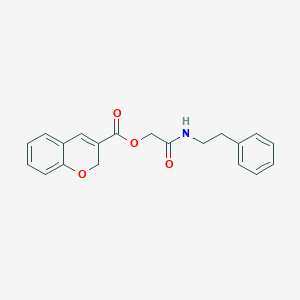
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
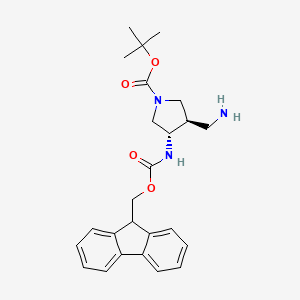
![10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15220274.png)
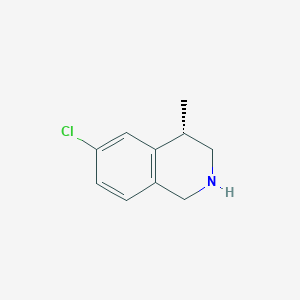


![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)
